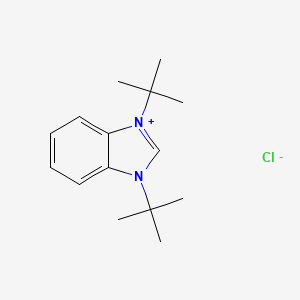

1,3-Di-tert-butylbenzimidazolium chloride

Description

Evolution and Significance of N-Heterocyclic Carbenes in Organic and Organometallic Chemistry

N-Heterocyclic Carbenes (NHCs) are a class of organic compounds that, since their first successful isolation and characterization in 1991, have become indispensable tools in modern chemistry. cornell.edunih.gov Initially regarded as academic curiosities, these stable carbene species now hold a prominent position in both organic and organometallic chemistry. cornell.edunih.govnih.gov Their rise to prominence stems from their unique properties as strong σ-donating ligands, which allows them to form highly stable bonds with a wide array of transition metals and main group elements. slideshare.nettaylorandfrancis.comnih.gov

The stability of NHCs is attributed to the electronic and steric effects of the nitrogen atoms within the heterocyclic ring and the substituents attached to them. slideshare.net In organometallic chemistry, NHCs are often compared to phosphine (B1218219) ligands but are generally more strongly donating. taylorandfrancis.com This strong bonding leads to robust and efficient metal-NHC complexes that are widely used as catalysts in a multitude of chemical transformations, including cross-coupling reactions, olefin metathesis, and polymerization. carbene.demiamioh.edu Beyond their role as ancillary ligands, NHCs can also function as potent organocatalysts in their own right, facilitating reactions like the umpolung of carbonyl compounds. nih.govnih.gov The continuous development of NHC chemistry has opened new avenues in supramolecular chemistry and the design of novel therapeutic agents. nih.govacs.org

Classification and Structural Diversity of Imidazolium (B1220033) and Benzimidazolium Salts as NHC Precursors

NHCs are most commonly generated via the deprotonation of their corresponding azolium salt precursors. nih.govscripps.edu Among the various types of azolium salts, imidazolium and benzimidazolium salts are the most extensively studied and utilized. These salts are typically stable, crystalline solids that can be handled in air, making them convenient starting materials. nih.gov

The structural diversity of these precursors is vast, allowing for the fine-tuning of the resulting NHC's steric and electronic properties. taylorandfrancis.comresearchgate.net This diversity arises from several factors:

The Heterocyclic Core: The fundamental structure can be an imidazolium ring (with a five-membered ring containing two nitrogen atoms) or a benzimidazolium ring (where an imidazole (B134444) ring is fused to a benzene (B151609) ring). The benzimidazole (B57391) core offers a different electronic environment compared to the simple imidazole core. scripps.edu

N-Substituents: The groups attached to the nitrogen atoms (often called "wingtip" groups) have a profound impact on the steric bulk and electronic nature of the NHC. researchgate.net These can range from simple alkyl groups (like methyl or butyl) to bulky aryl groups (like mesityl or diisopropylphenyl). nih.govnih.gov

Backbone Substitution: Modifications can also be made to the carbon atoms of the heterocyclic backbone, further influencing the ligand's properties. researchgate.net

The synthesis of these salts is often straightforward, commonly involving the reaction of a diamine with a suitable C1 building block, which allows for the introduction of a wide variety of substituents. nih.govacs.org This modularity is a key reason for the widespread application of imidazolium and benzimidazolium salts in catalysis and materials science. researchgate.netnih.govmdpi.com

Rationale for Researching 1,3-Di-tert-butylbenzimidazolium Chloride as a Specific Precursor

Within the extensive family of NHC precursors, this compound stands out due to the specific combination of a benzimidazole core and sterically demanding tert-butyl groups.

Table 1: Properties of this compound

| Property | Value |

|---|---|

| Chemical Formula | C₁₅H₂₃ClN₂ |

| Molecular Weight | 266.81 g/mol |

| CAS Number | 946607-10-9 |

| Appearance | White to tan solid/powder |

| Melting Point | 204 °C (decomposes) |

Source: sigmaaldrich.comchemicalbook.comchemdad.com

This specific precursor is a reactant for preparing NHC borane (B79455) complexes, fluorescent 5,5′-bibenzimidazolylidenes, and donor-acceptor triazenes. chemdad.comsigmaaldrich.com

The defining feature of this compound is the presence of two tert-butyl groups attached to the nitrogen atoms. These groups impart significant and distinct properties to the resulting NHC ligand.

Steric Effects: The tert-butyl group is one of the most sterically bulky alkyl substituents commonly used in chemistry. uwa.edu.au This bulk creates a sterically hindered environment around the carbene carbon and any metal center it coordinates to. This steric hindrance can prevent the formation of undesired dimeric or polymeric species, stabilize reactive metal centers, and influence the selectivity of catalytic reactions by controlling substrate access to the active site. mdpi.com While extremely bulky aryl groups like IPr (1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride) are common, the use of bulky alkyl groups like tert-butyl offers a different spatial arrangement and electronic profile. nih.govuwa.edu.au

Electronic Effects: Unlike aryl substituents which can engage in π-interactions, the tert-butyl group is a pure σ-electron donor through an inductive effect. This electron-donating nature increases the electron density on the nitrogen atoms and, consequently, on the carbene carbon. This enhances the σ-donating ability (nucleophilicity) of the resulting NHC, making it a very strong ligand for metal centers. uwa.edu.auresearchgate.net The increased electron donation strengthens the metal-ligand bond, contributing to the stability of the resulting organometallic complex. taylorandfrancis.com

The properties of this compound can be better understood through comparison with other members of the benzimidazolium salt family. The benzimidazole scaffold itself is an important pharmacophore in medicinal chemistry due to its structural similarity to naturally occurring nucleotides. nih.govresearchgate.net

The key point of comparison is the nature of the N-substituents.

Alkyl vs. Aryl Substituents: Benzimidazolium salts with aryl substituents (e.g., phenyl or mesityl) have different electronic properties due to the potential for conjugation and π-stacking interactions. In contrast, the tert-butyl groups of this compound provide strong, localized electron donation without the complexities of aromatic ring interactions.

Steric Bulk: Compared to salts with smaller alkyl groups like methyl or butyl, the tert-butyl derivative provides significantly more steric protection. nih.gov This can lead to different coordination behavior and catalytic activity. For example, the increased bulk may favor the formation of monoligated metal complexes where analogues with smaller substituents might form bis-ligated species.

Benzimidazole Core vs. Imidazole Core: The fusion of the benzene ring in the benzimidazolium structure makes the system more electron-withdrawing compared to a simple imidazolium ring. scripps.edu This electronic modification from the core, combined with the strong donating effect of the tert-butyl groups, creates a unique electronic balance at the carbene center. The properties of 1,3-Di-tert-butylimidazolium chloride, the non-benzannulated analogue, would differ primarily in this electronic aspect. nih.gov

This combination of a rigid, electronically distinct benzimidazole core with bulky, electron-donating alkyl groups makes this compound a valuable precursor for creating NHC ligands with a specific and desirable set of properties for applications in catalysis and materials science. researchgate.net

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride |

| 1,3-Di-tert-butylimidazolium chloride |

| tert-butyl alcohol |

| tert-butyl chloride |

| Chloroacetyl chloride |

| Lithium aluminum hydride |

| Trimethyl orthoformate |

| Ammonium tetrafluoroborate |

| 2-bromo-2-methylpropionyl bromide |

| Glyoxal |

| Paraformaldehyde |

| Chlorotrimethylsilane |

| Triethyl orthoformate |

| 1-phenyl-1H-imidazole |

| 2-(1H-imidazol-1-yl)pyrimidine |

| 2-(3-Bromopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

| 1,3-dimesitylimidazolium chloride |

| 1-(2-phenoxyethyl)imidazole |

| 1-(2-phenoxyethyl)imidazolium tetrafluoroborate |

| Methylenebis(N-2-phenoxyethyl)imidazolium diiodide |

Properties

IUPAC Name |

1,3-ditert-butylbenzimidazol-3-ium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N2.ClH/c1-14(2,3)16-11-17(15(4,5)6)13-10-8-7-9-12(13)16;/h7-11H,1-6H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMQDFXSMZLANNA-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C=[N+](C2=CC=CC=C21)C(C)(C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90584844 | |

| Record name | 1,3-Di-tert-butyl-1H-benzimidazol-3-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90584844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946607-10-9 | |

| Record name | 1,3-Di-tert-butyl-1H-benzimidazol-3-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90584844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Di-tert-butylbenzimidazolium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Fundamental Coordination Chemistry of 1,3 Di Tert Butylbenzimidazolium Chloride Derived Nhcs

In Situ Generation of 1,3-Di-tert-butylbenzimidazol-2-ylidene (NHC) from its Chloridium Salt

The generation of the free N-heterocyclic carbene, 1,3-Di-tert-butylbenzimidazol-2-ylidene, from its stable precursor salt, 1,3-Di-tert-butylbenzimidazolium chloride, is the crucial first step in its application in coordination chemistry. This is typically achieved by removing the acidic proton from the C2 position of the benzimidazolium ring.

Deprotonation Protocols Utilizing Strong Bases (e.g., Potassium Hexamethyldisilazane)

The most prevalent and efficient method for generating N-heterocyclic carbenes is the deprotonation of the corresponding azolium salt. mdpi.com For this compound, this involves treatment with a strong base. While a variety of bases can be employed, non-nucleophilic strong bases such as potassium hexamethyldisilazane (B44280) (KHMDS) are suitable for this purpose. The reaction is typically carried out in an inert, anhydrous solvent like tetrahydrofuran (B95107) (THF) to prevent unwanted side reactions with water or air.

Another widely used method, particularly for the synthesis of coinage metal complexes, is the in situ deprotonation using a basic metal oxide, such as silver(I) oxide (Ag₂O). mdpi.comrsc.org In this approach, the benzimidazolium salt is treated with Ag₂O in a solvent like dichloromethane (B109758). This reaction simultaneously deprotonates the salt and coordinates the resulting carbene to the silver(I) cation, forming a silver-NHC complex. mdpi.com These silver complexes are excellent carbene transfer agents and can be used to transmetalate the NHC ligand to other metals like palladium or gold. rsc.org A general procedure involves stirring the benzimidazolium salt with Ag₂O at room temperature, protected from light, for several hours. mdpi.com The disappearance of the acidic NCHN proton signal (typically found above 10 ppm) in the ¹H NMR spectrum confirms the formation of the carbene. mdpi.com

Thermally Induced Carbene Formation

While thermal decomposition is a known method for generating certain reactive intermediates, it is not a commonly reported or standard procedure for the formation of 1,3-Di-tert-butylbenzimidazol-2-ylidene from its chloride salt. The deprotonation pathway is generally more facile, reliable, and higher yielding. The high stability of the benzimidazolium cation means that significant thermal energy would be required to induce the elimination of HCl, a process that can lead to decomposition and is less controlled than base-mediated deprotonation.

Electronic and Steric Properties of the 1,3-Di-tert-butylbenzimidazol-2-ylidene Ligand

The utility of an NHC ligand in catalysis and coordination chemistry is largely defined by its steric and electronic properties. The 1,3-Di-tert-butylbenzimidazol-2-ylidene ligand possesses a unique combination of these attributes due to its bulky N-substituents and the benzannulated backbone.

Quantification of Ligand Sterics (e.g., Buried Volume, Cone Angle)

The steric bulk of a ligand is a critical factor that influences the coordination number, geometry, and reactivity of the resulting metal complex. For NHC ligands, this is often quantified using the percent buried volume (%Vbur). This parameter calculates the percentage of the space around a metal center that is occupied by the ligand. nih.gov

Analysis of Sigma-Donating and Pi-Accepting Characteristics

N-heterocyclic carbenes are generally characterized as strong σ-donating ligands with relatively weak π-accepting capabilities. researchgate.net The σ-donation arises from the lone pair in the sp²-hybridized orbital on the carbene carbon. The benzannulation in benzimidazol-2-ylidenes, compared to their imidazole-2-ylidene counterparts, tends to increase the electron-donating character of the ligand.

The net electronic effect of an NHC ligand can be quantified using the Tolman Electronic Parameter (TEP), which is determined from the C-O stretching frequency of a cis-[M(CO)₂(NHC)L] complex. For the related 1,3-dimesitylbenzimidazol-2-ylidene (BMes) ligand, the TEP was determined using a cis-[RhCl(CO)₂(BMes)] complex. The measured ν(CO) frequencies were 2079 and 2002 cm⁻¹, corresponding to a TEP of 2055 cm⁻¹. nih.gov This value is slightly lower than that for IMes (2058 cm⁻¹), indicating that BMes is a marginally stronger net electron donor. nih.gov The 1,3-Di-tert-butylbenzimidazol-2-ylidene ligand is also expected to be a very strong σ-donor, a property that helps to stabilize high and low oxidation states of coordinated metals and promotes oxidative addition at the metal center, a key step in many catalytic cycles.

Synthesis and Structural Characterization of Metal-NHC Complexes

The strong σ-donating ability and steric bulk of the 1,3-Di-tert-butylbenzimidazol-2-ylidene ligand make it an attractive component for a wide range of metal complexes. The synthesis of these complexes typically proceeds via the in situ generation of the carbene from its chloride salt in the presence of a suitable metal precursor.

A common and effective route is transmetalation from a silver-NHC intermediate. rsc.org First, the this compound is reacted with silver(I) oxide to form the [AgCl(NHC)] complex. This silver complex can then be reacted with a precursor of the desired metal, such as [PdCl₂(MeCN)₂], to yield the target palladium-NHC complex. rsc.org Alternatively, direct metalation can be achieved by reacting the benzimidazolium salt with a basic metal precursor, such as palladium(II) acetate (B1210297), which effects both deprotonation and coordination. rsc.org

The resulting complexes are rigorously characterized using techniques such as NMR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction. X-ray diffraction provides definitive structural information, including bond lengths and angles, which confirms the coordination of the carbene to the metal. In the ¹³C NMR spectra, the coordination of the carbene is confirmed by the significant downfield shift of the carbene carbon (NCN) signal to ~180-210 ppm, from ~142-145 ppm in the parent salt. mdpi.com

Below is a table with representative structural data for a related silver(I)-NHC complex, chloro[1-methallyl-3-(2,3,5,6-tetramethylbenzyl)benzimidazol-2-ylidene]silver(I), which illustrates the typical coordination geometry.

| Parameter | Value | Reference |

|---|---|---|

| Metal Center | Ag(I) | mdpi.com |

| Ag-C(carbene) Bond Length | 2.088(2) Å | mdpi.com |

| Ag-Cl Bond Length | 2.339(1) Å | mdpi.com |

| C(carbene)-Ag-Cl Angle | 176.4(1)° | mdpi.com |

| N-C(carbene)-N Angle | 107.0(2)° | mdpi.com |

Palladium-NHC Complexes

Published research on palladium-NHC complexes focuses on a wide array of NHC ligands, which are instrumental in catalysis. researchgate.netwikipedia.org General synthesis routes include the direct reaction of a palladium(II) salt with the benzimidazolium salt in the presence of a base, or via transmetalation from a silver-NHC intermediate. wikipedia.orgresearchgate.net However, specific studies detailing the synthesis, crystal structure, and spectroscopic data (such as ¹³C NMR shifts for the carbene carbon) for a palladium complex of 1,3-di-tert-butylbenzimidazol-2-ylidene could not be located.

Silver(I)-NHC Complexes

Silver(I)-NHC complexes are commonly synthesized by reacting the corresponding azolium salt with a silver source like silver(I) oxide. inonu.edu.trnih.gov These complexes are often used as carbene transfer agents to synthesize other metal-NHC complexes. rsc.org While many silver-benzimidazole NHC complexes have been characterized, specific structural and spectroscopic data for the complex derived from this compound are not available in the reviewed literature.

Zinc-NHC Complexes

The coordination chemistry of zinc with N-heterocyclic carbenes has been explored, often in the context of polymerization catalysis. nih.govstthomas.edu Synthesis can be achieved by reacting the imidazolium (B1220033) salt directly with organozinc reagents like diethylzinc. nih.gov Research predominantly features imidazolium-based NHCs or other substituted benzimidazolium ligands. nih.govresearchgate.netnih.gov No specific data for a zinc complex with 1,3-di-tert-butylbenzimidazol-2-ylidene was found.

Mercury(II)-NHC Complexes

Mercury(II)-NHC complexes represent some of the earliest examples of stable NHC-metal compounds. nih.gov They can be prepared by reacting the carbene precursor with mercury(II) salts such as mercury(II) acetate or mercury(II) chloride. nih.govresearchgate.netsibran.ru The existing literature describes complexes with various other NHC ligands, but not the specific 1,3-di-tert-butylbenzimidazol-2-ylidene derivative. nih.gov

Iridium-NHC Complexes

Iridium-NHC complexes are of significant interest in catalysis and photophysics. rsc.orgnih.gov Their synthesis often involves the reaction of an iridium precursor, such as [Ir(COD)Cl]₂, with the azolium salt and a base, or via a silver-NHC transmetalation agent. nih.govresearchgate.net The available, detailed studies focus on iridium complexes with other mono- or bidentate NHC ligands. nih.govresearchgate.netnih.gov Specific coordination data for an iridium complex with 1,3-di-tert-butylbenzimidazol-2-ylidene could not be sourced.

Titanium-NHC Complexes

The chemistry of NHC complexes with early transition metals like titanium is a growing field, often requiring chelation or specific functionalities on the NHC ligand for stabilization. researchgate.netresearchgate.net Synthesis can involve reacting the imidazolium salt with titanium precursors in the presence of a strong base. researchgate.net The located research describes titanium complexes with phenolate-functionalized or other specialized NHC ligands, with no specific data available for the 1,3-di-tert-butylbenzimidazol-2-ylidene ligand. researchgate.netresearchgate.net

Cobalt-NHC Complexes

Cobalt-NHC complexes have emerged as catalysts for a range of reactions. nih.gov They can be prepared by reacting a cobalt(II) salt with the free carbene or the corresponding imidazolium salt. nih.govresearchgate.net Studies have detailed the synthesis and magnetic properties of cobalt complexes with aryl-substituted or isopropyl-substituted imidazolium-based NHCs. researchgate.netnih.gov However, literature containing the fundamental coordination chemistry of a cobalt complex with 1,3-di-tert-butylbenzimidazol-2-ylidene was not identified.

Stability and Reactivity Profiles of Metal-NHC Bonds Involving 1,3-Di-tert-butylbenzimidazol-2-ylidene

Following a comprehensive review of available scientific literature, it has been determined that there is a significant lack of specific, detailed research data concerning the stability and reactivity profiles of metal-NHC bonds involving the particular N-heterocyclic carbene (NHC), 1,3-Di-tert-butylbenzimidazol-2-ylidene.

The field of organometallic chemistry extensively details the stability and reactivity of numerous N-heterocyclic carbene ligands. Studies frequently explore how the steric and electronic properties of NHCs influence the characteristics of the resulting metal complexes. For instance, research on related benzimidazol-2-ylidene ligands with different substituents, such as benzyl (B1604629) groups, shows that the resulting palladium complexes are stable to air and moisture. nih.gov Similarly, the reactivity of various NHCs with metal surfaces, like gold nanoparticles, has been investigated, revealing processes such as the erosion of nanoparticles and the formation of stable bis(NHC)-metal complexes. scispace.com

General trends in NHC chemistry indicate that the bond between the carbene carbon and the metal is typically strong and covalent, contributing to the high thermal stability of many NHC complexes. researchgate.net The specific substituents on the nitrogen atoms of the heterocyclic ring play a crucial role in tuning these properties. Bulky groups, such as the tert-butyl groups in the specified ligand, are known to provide significant steric protection to the metal center, which can enhance the stability of the complex and influence its reaction pathways.

However, detailed experimental or computational data—such as bond dissociation energies, kinetic lability studies, thermal decomposition analyses (TGA/DTA), or specific reactivity towards various reagents—for metal complexes of 1,3-Di-tert-butylbenzimidazol-2-ylidene are not available in the public domain. Without such peer-reviewed data, it is not possible to construct an authoritative and scientifically accurate profile for this specific ligand as requested. The creation of data tables on bond stability and reactivity is therefore not feasible.

Further research and publication in the field are required to elucidate the specific stability and reactivity characteristics of metal complexes derived from this compound.

Catalytic Applications of 1,3 Di Tert Butylbenzimidazolium Chloride Derived Nhcs

Organocatalysis Mediated by Free 1,3-Di-tert-butylbenzimidazol-2-ylidene

The free carbene, 1,3-Di-tert-butylbenzimidazol-2-ylidene, generated from its chloride salt, has carved a niche as a potent organocatalyst. Its catalytic activity is rooted in its strong nucleophilicity and basicity, enabling it to activate substrates in novel ways.

Nucleophilic Activation Mechanisms

The catalytic prowess of 1,3-Di-tert-butylbenzimidazol-2-ylidene in organocatalysis stems from its ability to act as a powerful nucleophile. A study on the basicity of the related 1,3-di-tert-butylimidazol-2-ylidene (B137524) revealed its significant electron-donating nature. This inherent nucleophilicity allows the carbene to attack electrophilic centers, most notably the carbon atom of carbonyl groups. This initial interaction forms a transient tetrahedral intermediate, which is central to many NHC-catalyzed transformations.

This activation mechanism effectively reverses the inherent polarity of the carbonyl group, a concept known as "umpolung." The typically electrophilic carbonyl carbon becomes nucleophilic in the context of the NHC-adduct, enabling it to participate in reactions that would otherwise be inaccessible. The steric bulk of the tert-butyl groups on the benzimidazole (B57391) backbone plays a crucial role in modulating the stability and reactivity of the catalytic intermediates, preventing unwanted side reactions and influencing the stereochemical outcome of the transformations.

Applications in Specific Organic Transformations (e.g., Staudinger-type reactions)

The nucleophilic character of 1,3-Di-tert-butylbenzimidazol-2-ylidene makes it a potential candidate for catalyzing a variety of organic transformations. One such area of interest is the Staudinger-type reaction, specifically the aza-Wittig reaction. The classical Staudinger reaction involves the reaction of an azide (B81097) with a phosphine (B1218219) to form an aza-ylide, which can then react with a carbonyl compound. The intramolecular version of this reaction is a powerful tool for the synthesis of nitrogen-containing heterocycles.

Recent research has explored the use of in-situ generated imines from the tandem Staudinger/aza-Wittig reaction for the synthesis of complex polycyclic systems. organic-chemistry.org For instance, the reaction of azido (B1232118) aldehydes with triphenylphosphine (B44618) generates an intermediate phosphazene which undergoes an intramolecular aza-Wittig reaction to form a cyclic imine. organic-chemistry.org While specific studies detailing the use of 1,3-Di-tert-butylbenzimidazol-2-ylidene as a direct replacement for phosphines in the Staudinger reaction are not prevalent, its established nucleophilicity suggests its potential to initiate similar transformations by attacking the terminal nitrogen of an azide. This would lead to the formation of a transient adduct, which upon elimination of dinitrogen, could generate a reactive intermediate analogous to those in phosphine-mediated processes. Further investigation into this specific application is warranted to fully explore the catalytic capabilities of this versatile NHC.

Transition Metal-Catalyzed Reactions Using 1,3-Di-tert-butylbenzimidazolium Chloride as a Ligand Precursor

Beyond its role in organocatalysis, this compound serves as an excellent precursor for generating NHC ligands for transition metal catalysts. The resulting metal complexes have shown significant promise in facilitating a range of carbon-carbon bond-forming reactions.

Carbon-Carbon Bond Forming Reactions

The strong σ-donating ability of the 1,3-Di-tert-butylbenzimidazol-2-ylidene ligand, once coordinated to a transition metal center, enhances the metal's catalytic activity and stability. This has been particularly impactful in the realms of olefin metathesis and Mizoroki-Heck reactions.

Ruthenium-based olefin metathesis catalysts have revolutionized synthetic organic chemistry, and the incorporation of NHC ligands has been a pivotal development in enhancing their activity and stability. nih.govmdpi.com The synthesis of ruthenium complexes bearing NHC ligands, often generated in situ from their corresponding imidazolium (B1220033) or benzimidazolium salts, has led to catalysts that are more tolerant to various functional groups and exhibit higher efficiency. nih.gov

While a wide array of NHC ligands have been explored in this context, the specific use of 1,3-Di-tert-butylbenzimidazol-2-ylidene offers a unique combination of strong electron donation and significant steric bulk. This steric hindrance can influence the initiation rate of the catalyst and the stereoselectivity of the metathesis reaction. Research on related bulky NHC ligands has shown that they can lead to highly active and stable ruthenium catalysts for ring-closing metathesis (RCM) and other metathesis transformations. nih.govnih.gov The bulky nature of the tert-butyl groups can promote the dissociation of other ligands to generate the active catalytic species and can also play a role in directing the approach of the olefin substrate.

Table 1: Representative Ruthenium-NHC Catalysts for Olefin Metathesis

| Catalyst Precursor | NHC Ligand | Application | Reference |

|---|---|---|---|

| RuCl₂(=CHPh)(PCy₃)₂ | 1,3-Dimesityl-4,5-dihydroimidazol-2-ylidene | Ring-Closing Metathesis | nih.gov |

This table presents examples of ruthenium catalysts with different NHC ligands, highlighting the general utility of this class of ligands in olefin metathesis. Specific data for the 1,3-di-tert-butylbenzimidazol-2-ylidene ligand in this reaction requires further targeted investigation.

The Mizoroki-Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, is a cornerstone of modern organic synthesis. The performance of the palladium catalyst is heavily influenced by the nature of the supporting ligands. NHC ligands have emerged as powerful alternatives to traditional phosphine ligands in this reaction.

The catalytic cycle of the Mizoroki-Heck reaction generally involves the oxidative addition of the halide to a Pd(0) species, followed by migratory insertion of the alkene into the Pd-C bond, and finally, β-hydride elimination to release the product and regenerate the catalyst. The use of NHC ligands, such as 1,3-Di-tert-butylbenzimidazol-2-ylidene, can significantly impact each of these steps. The strong σ-donation from the NHC stabilizes the palladium center and can facilitate the oxidative addition step.

However, the steric bulk of the NHC ligand can also play a decisive role. A study on the Mizoroki-Heck reaction using various Pd-NHC complexes revealed that a complex with a bulky N-tert-butyl substituted imidazolium ligand showed low catalytic activity. researchgate.net This suggests that while strong donation is beneficial, excessive steric hindrance around the metal center might impede substrate coordination and subsequent steps in the catalytic cycle. Research on palladium catalysts with benzimidazolium-based ligands has demonstrated their potential in the Heck reaction, with the substituents on the benzimidazole ring influencing the catalytic efficiency.

Table 2: Factors Influencing Mizoroki-Heck Reactions with Pd-NHC Catalysts

| Factor | Observation | Potential Implication for 1,3-Di-tert-butylbenzimidazolium Ligand | Reference |

|---|---|---|---|

| Ligand Electronics | Strong σ-donating NHCs enhance catalyst activity. | The benzimidazolylidene core is a strong donor, potentially increasing catalytic rates. | |

| Ligand Sterics | Very bulky NHC ligands can decrease catalytic activity. | The tert-butyl groups may sterically hinder substrate approach, potentially lowering reaction efficiency. | researchgate.net |

This table summarizes general trends observed for Pd-NHC catalysts in the Mizoroki-Heck reaction and hypothesizes the potential effects of the specific 1,3-di-tert-butylbenzimidazol-2-ylidene ligand.

Diels-Alder Reactions

The Diels-Alder reaction, a cornerstone of cyclic compound synthesis, can be catalyzed by metal complexes bearing N-heterocyclic carbene ligands. While specific studies detailing the use of NHCs derived from this compound in Diels-Alder reactions are not extensively documented in the reviewed literature, the broader class of NHC-copper(I) complexes has been shown to be effective. These catalysts are typically formed in situ from a copper(I) source and the corresponding imidazolium salt. The NHC ligand enhances the Lewis acidity of the copper center, which then coordinates to the dienophile, lowering its LUMO energy and accelerating the cycloaddition with the diene. The steric bulk of the NHC ligand, such as the tert-butyl groups in the case of 1,3-di-tert-butylbenzimidazol-2-ylidene, can also play a crucial role in influencing the stereoselectivity of the reaction. Copper-catalyzed multicomponent Diels-Alder reactions have been developed for the synthesis of complex heterocyclic structures like spirotetrahydrocarbazoles. beilstein-archives.org

Alpha-Alkylation of Nitriles with Alcohols

The alpha-alkylation of nitriles with alcohols is an atom-economical and environmentally benign method for C-C bond formation, proceeding through a "borrowing hydrogen" or "hydrogen autotransfer" mechanism. This process typically involves the oxidation of the alcohol to an aldehyde, followed by a Knoevenagel condensation with the nitrile, and subsequent reduction of the resulting α,β-unsaturated nitrile.

Ruthenium complexes featuring N-heterocyclic carbene ligands have emerged as effective catalysts for this transformation. In a notable study, a series of bidentate NHC-ruthenium complexes were investigated, where a ruthenium complex with an amine donor and a benzimidazolium backbone demonstrated the highest catalytic activity. researchgate.net This system, using just 1 mol% of the ruthenium complex and a catalytic amount of a base (20 mol% Cs₂CO₃), successfully yielded a variety of α-alkylated nitriles with yields ranging from 30% to 88%. researchgate.net The general catalytic cycle is believed to involve the ruthenium center facilitating the dehydrogenation of the alcohol and the subsequent hydrogenation of the unsaturated intermediate.

A well-defined molecular cobalt catalyst has also been reported for the α-alkylation of nitriles with primary alcohols, affording products in high yields (up to 95%) with water as the only byproduct. researchgate.netorganic-chemistry.org This highlights the growing interest in using earth-abundant metals for this transformation. The mechanism with the cobalt catalyst is proposed to involve the base-mediated formation of the α,β-unsaturated nitrile, followed by a Meerwein-Ponndorf-Verley (MPV) type reduction. organic-chemistry.org

| Catalyst System | Substrate 1 | Substrate 2 | Yield (%) | Reference |

| NHC-Ru complex with benzimidazolium backbone | Arylacetonitriles | Primary Alcohols | 30-88 | researchgate.net |

| Molecular Cobalt Complex/KOH | Nitriles | Primary Alcohols | up to 95 | organic-chemistry.org |

Other Cross-Coupling Processes

N-heterocyclic carbenes derived from this compound are effective ligands in various palladium-catalyzed cross-coupling reactions, owing to their strong σ-donating ability which facilitates the oxidative addition step and stabilizes the catalytic species.

Suzuki-Miyaura Coupling: This reaction is a versatile method for forming C-C bonds between organoboron compounds and organic halides. Palladium complexes with NHC ligands, including those with benzimidazolylidene structures, have been shown to be highly efficient catalysts. For instance, a catalyst system generated in situ from Pd(OAc)₂ and an indole-based benzimidazolium salt effectively catalyzes the Suzuki coupling of benzyl (B1604629) chlorides and arylboronic acids in aqueous media. nih.gov The electronic properties of the benzimidazolium salt have been observed to have a remarkable effect on the catalytic activity. psu.edu

Heck Reaction: The Heck reaction couples unsaturated halides with alkenes. Palladium catalysts supported by benzimidazolylidenes, generated in situ from the corresponding benzimidazolium salts, have been successfully employed. psu.edu These reactions are often carried out in ionic liquids like tetrabutylammonium (B224687) bromide (TBAB). The electronic nature of the substituents on the benzimidazolium ring significantly influences the catalytic efficiency. For example, electron-donating groups on the benzimidazolium backbone have been shown to enhance the catalytic activity in the coupling of 4-chloroacetophenone with butyl acrylate. psu.edu

Sonogashira Coupling: This reaction involves the coupling of terminal alkynes with aryl or vinyl halides. While traditional Sonogashira reactions often require a copper co-catalyst, modern protocols have been developed using palladium-NHC complexes that can operate under copper-free conditions. nih.gov Collaborative systems using both (NHC)-copper and (NHC)-palladium complexes have also been reported to be highly effective for the Sonogashira coupling of aryl bromides and aryl alkynes, even at very low palladium loadings (0.01 mol%). nih.gov

| Coupling Reaction | Catalyst System | Substrates | Key Features | Reference |

| Suzuki-Miyaura | Pd(OAc)₂ / Indole-based benzimidazolium salt | Benzyl chlorides, Arylboronic acids | Aqueous media, high efficiency | nih.gov |

| Heck | PdCl₂ / N,N'-Dibutylbenzimidazolium bromide / NaOAc | Aryl halides, Alkenes | Ionic liquid medium (TBAB), electronic effects of NHC are significant | psu.edu |

| Sonogashira | (NHC)-Cu / (NHC)-Pd | Aryl bromides, Aryl alkynes | Low Pd loading (0.01 mol%), operates in air | nih.gov |

Hydrosilylation Reactions (e.g., Iridium-catalyzed ketone hydrosilylation)

Hydrosilylation, the addition of a Si-H bond across an unsaturated bond, is a fundamental process for producing organosilicon compounds. Iridium complexes featuring N-heterocyclic carbene ligands are known to be active catalysts for the hydrosilylation of ketones.

Specifically, iridium complexes with benzimidazole-based NHC ligands have been synthesized and evaluated for the hydrosilylation of aryl methyl ketones using diphenylsilane. researchgate.net These reactions proceed at room temperature, with full conversion achieved in a matter of hours. The steric properties of the NHC ligand can be tuned to induce substrate specificity. For instance, by employing dendritic N-substituents on the benzimidazolium backbone, a flexible, bowl-shaped cavity is created around the metal center, leading to moderate size-based discrimination between different ketone substrates. researchgate.net

The catalytic cycle is generally believed to involve the oxidative addition of the silane (B1218182) to the iridium center, followed by coordination of the ketone, migratory insertion of the carbonyl group into the Ir-H or Ir-Si bond, and subsequent reductive elimination to yield the silyl (B83357) ether product and regenerate the active catalyst.

| Catalyst System | Substrate | Silane | Conversion Time | Key Feature | Reference |

| Iridium-benzimidazolylidene complex | Acetophenone | Diphenylsilane | 3-17 h | Active at room temperature, potential for substrate specificity | researchgate.net |

Polymerization Reactions

Ring-Opening Polymerization of Cyclic Esters

N-heterocyclic carbenes can act as powerful organocatalysts for the ring-opening polymerization (ROP) of cyclic esters, such as lactide, to produce biodegradable polyesters like polylactide (PLA). While the direct use of this compound derived NHCs is not extensively reported, the closely related 1,3-di-tert-butylimidazolium-2-carboxylate has been identified as an excellent pre-catalyst for the polymerization of methyl methacrylate (B99206) (MMA). researchgate.net

In the context of lactide polymerization, various metal-NHC complexes have been investigated. For example, gold(I)-NHC complexes, including one with a non-functionalized 1,3-di-i-propyl-benzimidazol-2-ylidene ligand, have been shown to be effective initiators for the bulk ROP of L-lactide, producing polylactides with controlled molecular weights. nih.gov Iron(II) complexes bearing mesoionic triazolylidene NHC ligands have also demonstrated very high efficiency for lactide ROP, surpassing the activity of the industrially used tin(II) octanoate (B1194180) catalyst. nih.govresearchgate.net These polymerizations are proposed to proceed via a coordination-insertion mechanism. nih.govresearchgate.net

The polymerization of cyclic esters can also be initiated by systems combining alkoxides with thioureas, which generate a hydrogen-bonded alcohol adduct of the thiourea (B124793) anion that acts as a bifunctional catalyst. nih.gov

| Catalyst/Initiator System | Monomer | Polymer | Key Features | Reference |

| [1,3-di-i-propyl-benzimidazol-2-ylidene]AuCl | L-Lactide | Polylactide | Bulk polymerization, controlled molecular weight | nih.gov |

| Iron(II)-triazolylidene NHC complex | Lactide | Polylactide | High activity, surpasses industrial catalyst | nih.govresearchgate.net |

| 1,3-Di-tert-butylimidazolium-2-carboxylate | Methyl Methacrylate | Poly(methyl methacrylate) | Thermally latent initiator | researchgate.net |

Ethylene (B1197577) and Propylene (B89431) Polymerization

The application of NHC-metal complexes in olefin polymerization is an area of active research. While specific data on this compound derived catalysts for ethylene and propylene polymerization is scarce in the provided context, the broader family of NHC-metal complexes has shown promise.

For ethylene polymerization, silver complexes with various NHC ligands, in combination with modified methylaluminoxane (B55162) (MMAO), have been reported to produce ultra-high molecular weight polyethylene (B3416737) (UHMWPE) with high melting points (over 140 °C). iaamonline.orgorganic-chemistry.org Mechanistic studies suggest that the NHC ligand may transfer from the silver to the aluminum co-catalyst, forming an NHC-aluminum complex which is the actual active species. iaamonline.orgorganic-chemistry.org Palladium catalysts bearing α-diimine ligands with bulky dibenzhydryl substituents, which share steric characteristics with the tert-butyl groups of the target ligand, are also effective for ethylene polymerization, producing branched polyethylenes. mdpi.com

In propylene polymerization, high activity Ziegler-Natta catalyst systems are commonly used, which often consist of a solid titanium-containing component supported on magnesium chloride, an aluminum alkyl co-catalyst, and an external electron donor. google.com While not directly involving pre-formed NHC complexes, the principles of tuning catalyst activity and stereospecificity through ligand and co-catalyst choice are central to this field.

| Polymerization | Catalyst System | Polymer | Key Features | Reference |

| Ethylene | Ag-NHC / MMAO | Ultra-high molecular weight polyethylene (UHMWPE) | High melting point, formation of NHC-Al active species proposed | iaamonline.orgorganic-chemistry.org |

| Ethylene | α-Diimine Pd complexes | Branched polyethylene | Good thermal stability | mdpi.com |

| Propylene | Ziegler-Natta catalyst (e.g., TiCl₄/MgCl₂/Alkyl-Al) | Polypropylene | High activity, stereospecificity controlled by electron donors | google.com |

Catalytic Addition Reactions (e.g., X-H bonds in alkynes)

The addition of heteroatom-hydrogen (X-H) bonds, such as those from alcohols (O-H), amines (N-H), or thiols (S-H), across the carbon-carbon triple bond of an alkyne is a powerful method for the synthesis of functionalized alkenes. This process, known as hydrofunctionalization, can be catalyzed by various transition metal complexes, often enhanced by the presence of NHC ligands.

For an NHC derived from this compound, its role would likely be to coordinate to a metal center (e.g., copper, gold, palladium, or nickel), modifying its electronic and steric properties to facilitate the catalytic cycle. The bulky tert-butyl groups on the benzannulated backbone of the NHC would be expected to create a specific steric environment around the metal, which could influence the regioselectivity and stereoselectivity of the X-H bond addition.

Mechanistic Investigations of Catalytic Cycles

A thorough mechanistic investigation would be crucial to understanding and optimizing the catalytic performance of any system utilizing 1,3-di-tert-butylbenzimidazol-2-ylidene.

Role of NHC in Catalyst Stabilization and Turn-over Frequency

The strong σ-donating ability of NHCs is known to form robust bonds with transition metals, thereby stabilizing the active catalytic species and preventing decomposition. The 1,3-di-tert-butylbenzimidazol-2-ylidene ligand, with its electron-donating alkyl groups and benzannulated core, would be expected to be a strong electron donor, contributing to the stability of the metal center. This stability is often correlated with higher turnover numbers (TONs) and turnover frequencies (TOFs), as the catalyst can undergo more catalytic cycles before becoming inactive.

Quantitative data on the impact of the 1,3-di-tert-butylbenzimidazol-2-ylidene ligand on the TON and TOF in the context of alkyne hydrofunctionalization, compared to other NHC ligands, would be necessary for a complete analysis. Such comparative studies appear not to have been published.

Studies on Catalyst Deactivation and Regeneration Pathways

Catalyst deactivation is a critical aspect of any catalytic process. For NHC-metal complexes, deactivation can occur through various mechanisms, including ligand dissociation, oxidation of the metal center, or decomposition of the NHC ligand itself. The bulky tert-butyl groups of the target NHC might offer steric protection to the metal center, potentially hindering deactivation pathways that require the approach of other molecules.

Conversely, the benzimidazole backbone could be susceptible to certain degradation reactions under specific catalytic conditions. Studies identifying the specific deactivation products and proposing mechanisms for the decay of a catalyst containing the 1,3-di-tert-butylbenzimidazol-2-ylidene ligand are required. Furthermore, research into potential regeneration strategies for such a deactivated catalyst is also a necessary component of a complete understanding, and this information is currently lacking.

Homogeneous vs. Heterogeneous Nature of Catalysis with NHC Systems

NHC-metal complexes are typically used in homogeneous catalysis, where the catalyst is dissolved in the reaction medium. This generally allows for high activity and selectivity due to the well-defined nature of the catalytic species. However, the separation of the catalyst from the product can be challenging.

To address this, researchers often explore the heterogenization of homogeneous catalysts by anchoring them to solid supports. An NHC ligand derived from this compound could potentially be functionalized to allow for its immobilization on materials such as silica, polymers, or magnetic nanoparticles. This would render the catalytic system heterogeneous, facilitating easier catalyst recovery and reuse.

A comparative analysis of the catalytic performance (activity, selectivity, and stability) of a homogeneous versus a heterogenized system based on 1,3-di-tert-butylbenzimidazol-2-ylidene would be essential. This would involve characterizing the heterogeneous catalyst and performing leaching tests to confirm that the catalysis is indeed occurring on the solid support and not due to leached homogeneous species. Such studies specific to this compound have not been identified in the reviewed literature.

Applications in Materials Science and Electrochemistry

Utilization of 1,3-Di-tert-butylbenzimidazolium Cation in Ionic Liquid Formulations

Ionic liquids (ILs) are salts with melting points below 100 °C, and their unique properties, such as low vapor pressure, high thermal stability, and tunable solvency, make them attractive for various applications. mdpi.comlongdom.org Task-specific ionic liquids (TSILs) are a subset of ILs that are intentionally designed with specific functional groups in their cation or anion to perform a particular function, such as acting as a catalyst or selectively extracting substances. nih.govsigmaaldrich.com

The design of a task-specific ionic liquid involves selecting a cation and anion pair to achieve desired properties. sigmaaldrich.com Imidazolium-based cations are common building blocks for TSILs. researchgate.net The synthesis of ILs can be achieved through several methods, including metathesis reactions and acid-base neutralization, which allow for a wide variety of cation-anion combinations. longdom.org

Theoretically, the 1,3-di-tert-butylbenzimidazolium cation could be paired with various anions to create a range of ionic liquids. However, the common precursor, 1,3-Di-tert-butylbenzimidazolium chloride, is a crystalline solid with a high melting point of 204 °C (decomposes), which precludes it from being classified as an ionic liquid itself. chemdad.com This high melting point, likely due to the molecular symmetry and crystalline packing, may limit its utility in applications requiring a liquid state at or near room temperature. While anion exchange could yield salts with lower melting points, there is limited research available on the synthesis of such TSILs derived from the 1,3-di-tert-butylbenzimidazolium cation for specific tasks.

Ionic liquids are considered promising electrolytes for energy storage devices like lithium-ion batteries and supercapacitors due to their non-flammability, thermal stability, and wide electrochemical windows. mdpi.comnih.gov Imidazolium-based ILs, in particular, have been extensively investigated as potential replacements for conventional flammable organic carbonate electrolytes. mdpi.commdpi.com An ideal electrolyte facilitates the efficient migration of ionic charge carriers between the electrodes. mdpi.com

Despite the general interest in imidazolium (B1220033) salts, there is a notable lack of specific research on the application of 1,3-di-tert-butylbenzimidazolium-based ionic liquids as electrolytes. The bulky tert-butyl groups on the cation could introduce significant steric hindrance, which might impede ion mobility and thus lower the ionic conductivity, a critical parameter for electrolyte performance. Furthermore, the high melting point of the chloride salt suggests that any potential IL formulation would require different anions to be viable for battery applications. chemdad.com Studies on similar structures, like 1,3-dimethylimidazolium-based ILs, have shown that the cation structure significantly influences electrochemical properties, but these systems are still more widely explored than their di-tert-butyl counterparts. electrochemsci.org

The unique solvency of ionic liquids, especially their ability to dissolve polymers like cellulose (B213188) that are insoluble in common solvents, has positioned them as "green" solvents for polymer science. mdpi.comresearchgate.net Imidazolium-based ILs are frequently used as reaction media for polymer synthesis and for processing natural polymers. researchgate.netmdpi.com Their negligible vapor pressure and thermal stability are advantageous in these processes. researchgate.net

However, similar to its application in electrolytes, this compound is not commonly cited in the literature as a solvent for polymer synthesis or processing. Its high melting point is a significant practical barrier for applications that require the polymer to be dissolved in the liquid salt. chemdad.com While the field of IL-based polymer processing is active, research has focused on other imidazolium salts with more favorable physical properties. mdpi.com

N-Heterocyclic Carbene Self-Assembled Monolayers (SAMs) on Metal Surfaces

A significant and well-documented application of this compound is its use as a stable precursor to generate the corresponding N-heterocyclic carbene (NHC). chemdad.com These NHCs form highly robust and ordered self-assembled monolayers (SAMs) on metal surfaces, offering a more stable alternative to traditional thiol-based SAMs. researchgate.net

N-heterocyclic carbenes derived from benzimidazolium salts form exceptionally stable adlayers on gold surfaces due to the formation of a strong, direct carbon-gold bond. researchgate.net These NHC-based SAMs exhibit remarkable stability under conditions that would typically degrade thiol-based monolayers, such as continuous electrochemical interrogation. researchgate.netrsc.org The precursor, this compound, can be deprotonated to form the free carbene, which then chemisorbs onto the metal surface. nih.gov

The utility of these NHCs extends beyond gold. Studies have demonstrated that NHCs also form stable, passivating adlayers on other technologically important metals like platinum and palladium. nih.gov This broad applicability makes NHC-SAMs promising for developing robust electrochemical sensors and protecting metal surfaces in various environments. nih.gov An electrochemical approach can also be used for the surface-anchoring of NHCs, which avoids the need for a strong base and dry conditions by generating hydroxide (B78521) ions at the electrode surface to deprotonate the imidazolium precursor.

The substituents on the nitrogen atoms of the NHC, known as "wingtips," play a crucial role in determining the structure, orientation, and stability of the resulting monolayer. rsc.org The bulky tert-butyl groups in 1,3-di-tert-butylbenzimidazol-2-ylidene are known to exert significant steric hindrance. nih.gov This steric pressure generally forces the carbene to adopt a more upright or perpendicular orientation on the metal surface, in contrast to NHCs with smaller wingtips (e.g., methyl), which may lie flatter. nih.gov

This upright orientation can be beneficial for creating densely packed and well-ordered monolayers. However, research comparing NHCs with different wingtip sizes shows that there is an optimal size for surface passivation. While the tert-butyl wingtips create stable monolayers, they have been shown in some studies to be less effective at passivating a gold electrode surface compared to the slightly less bulky isopropyl wingtips. rsc.org This is attributed to differences in the packing mode on the surface. The isopropyl-winged NHCs were found to achieve a greater reduction in capacitive current, indicating a more effective passivation of the electrode. rsc.org Despite this, the stability of NHC adlayers, including those with tert-butyl wingtips, is significantly greater than that of benchmark thiol monolayers under prolonged electrochemical cycling. rsc.org

Interactive Data Table: Comparison of NHC Wingtip Effects on Gold Electrode Passivation

This table summarizes research findings on how different wingtip substituents on N-heterocyclic carbenes, including tert-butyl, affect the passivation of gold electrodes, as measured by capacitive current. Lower capacitive current indicates better surface passivation.

| NHC Wingtip Group | Precursor Type | Capacitive Current (µA cm⁻²) | Stability Note | Source |

| tert-Butyl | NHC–CO₂ Adduct | Higher than Isopropyl | Showed transitional peaks at certain voltages. | rsc.org |

| Isopropyl | NHC–CO₂ Adduct | Lower than tert-Butyl | Achieved superior electrode passivation among CO₂ adducts. | rsc.org |

| Methyl | Triflate Salt | 3.1 ± 0.8 | Passivation did not change after 8000 voltammetric cycles. | rsc.org |

| Ethyl | Triflate Salt | 3.9 ± 0.7 | Passivation did not change after 8000 voltammetric cycles. | rsc.org |

| n-Hexyl | Triflate Salt | Higher than Methyl/Ethyl | Showed transitional peaks at certain voltages. | rsc.org |

| Mercaptohexanol (Thiol) | - | 1.2 ± 0.3 | Benchmark thiol monolayer, shows rapid desorption under cycling. | rsc.org |

Prospects in Electrochemical Sensing and Biosensor Development

The unique properties of N-heterocyclic carbenes (NHCs) derived from precursors like this compound position them as promising candidates for the development of advanced electrochemical sensors and biosensors. The strong σ-donating ability of the carbene carbon allows for the formation of robust and stable self-assembled monolayers (SAMs) on metal electrode surfaces, such as gold. This stability is a significant advantage over traditional thiol-based SAMs, which can be prone to oxidation and desorption, leading to a shorter sensor lifespan and reduced reproducibility.

The bulky tert-butyl groups on the benzimidazolium ring provide steric hindrance that can influence the packing and orientation of the NHC molecules on the electrode surface. This controlled architecture at the molecular level is crucial for creating a well-defined and stable interface for electrochemical detection. The ordered nature of these NHC-based SAMs can lead to improved electron transfer kinetics and reduced non-specific binding of interfering species, thereby enhancing the sensitivity and selectivity of the sensor.

Research into NHC-based sensors has shown their potential in the detection of a wide range of analytes. While specific studies focusing solely on this compound are limited in publicly available literature, the broader class of benzimidazolium-derived NHCs is being explored for various sensing applications. These include the detection of small molecules, ions, and biomolecules. The ability to functionalize the benzimidazole (B57391) core or the N-substituents allows for the tuning of the sensor's recognition properties, paving the way for the development of highly specific biosensors. For instance, by incorporating specific recognition elements, such as enzymes, antibodies, or DNA aptamers, onto the NHC-functionalized electrode, biosensors capable of detecting specific biological targets can be fabricated.

The development of biosensors using NHC-modified electrodes is an active area of research. The enhanced stability of the NHC-gold linkage provides a durable platform for the immobilization of bioreceptors. This is critical for maintaining the biological activity and accessibility of the receptor, which are essential for reliable biosensor performance. The prospects for using this compound-derived NHCs in this field are promising, contingent on further research to explore their specific performance characteristics in various biosensing formats.

Development of Hybrid Materials Incorporating Benzimidazolium Moieties

The incorporation of benzimidazolium moieties, such as those from this compound, into hybrid materials is an emerging area with significant potential in materials science and electrochemistry. These hybrid materials combine the unique properties of the benzimidazolium cation with other materials like polymers, nanoparticles, or metal-organic frameworks (MOFs) to create new functionalities.

One area of development is in the creation of polymeric ionic liquids (PILs) where the benzimidazolium cation is a key component of the polymer backbone or as a pendant group. These materials can exhibit high ionic conductivity, thermal stability, and electrochemical stability, making them suitable for applications as solid-state electrolytes in batteries and fuel cells. The bulky tert-butyl groups in this compound can influence the polymer's morphology and ion transport properties.

Furthermore, benzimidazolium-based NHCs can be used to functionalize the surface of nanoparticles (e.g., gold, silica, carbon nanotubes). This functionalization can improve the dispersibility and stability of the nanoparticles in various solvents and polymer matrices. The resulting hybrid materials can be used to fabricate nanocomposites with enhanced mechanical, thermal, or electrical properties. For instance, incorporating NHC-functionalized nanoparticles into a polymer matrix can lead to materials with improved conductivity for applications in flexible electronics and sensors.

The development of hybrid materials also extends to their use as catalyst supports. By immobilizing metal catalysts onto benzimidazolium-functionalized materials, it is possible to create heterogeneous catalysts that are more stable and easier to separate from the reaction mixture. The strong coordination of the NHC to the metal center can prevent leaching of the metal, leading to a more robust and reusable catalytic system.

While the full potential of hybrid materials incorporating the 1,3-Di-tert-butylbenzimidazolium moiety is still being explored, the versatility of this compound as a precursor to stable carbenes and as an ionic liquid component suggests a wide range of possible applications in advanced materials.

Computational and Theoretical Investigations of 1,3 Di Tert Butylbenzimidazolium Chloride and Its Nhc Derivative

Electronic Structure Calculations of the Free Carbene and its Metal Adducts

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in characterizing the electronic nature of 1,3-di-tert-butylbenzimidazol-2-ylidene and its complexes with transition metals.

The free carbene, 1,3-di-tert-butylbenzimidazol-2-ylidene, is characterized as a strong σ-donor ligand. nsf.govacs.org Its nucleophilicity stems from the lone pair of electrons localized on the carbene carbon atom. Theoretical calculations can quantify this property. The basicity of the related, though less sterically hindered, 1,3-di-tert-butylimidazol-2-ylidene (B137524) has been measured and computed, providing a reference for the high nucleophilic character of this class of carbenes. researchgate.net

Computational models are used to determine electronic parameters that correlate with the carbene's donor strength. One such parameter is the Huynh Electronic Parameter (HEP), which is calculated based on the ¹³C NMR chemical shift of a specific palladium complex and provides a direct measure of the ligand's σ-donating ability. nsf.gov While the specific HEP for 1,3-di-tert-butylbenzimidazol-2-ylidene is not broadly published, related NHCs with bulky N-substituents are known to be strong electron donors. acs.org

The electrophilicity of the carbene is generally low, but its metal adducts can exhibit electrophilic character depending on the metal center and co-ligands. nih.gov DFT calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. For the free carbene, the HOMO is typically centered on the carbene carbon's lone pair, reflecting its nucleophilicity. In metal adducts, the nature of the frontier orbitals is more complex; for instance, in certain palladium and platinum pincer complexes, the HOMO is centered on the metal and parts of the ligand, while the LUMO involves other co-ligands. mdpi.com This distribution dictates the reactivity of the complex in catalytic cycles.

Table 1: Calculated Electronic Properties of a Representative NHC| Parameter | Description | Typical Calculated Value/Trend |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to nucleophilicity. | High (less negative), indicating strong electron-donating ability. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electrophilicity. | High, indicating low propensity to accept electrons. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical stability. | Large, contributing to the stability of the free carbene. |

| Nucleophilicity Index (N) | A quantitative measure of nucleophilic character. | High values relative to other ligand classes. researchgate.netnih.gov |

The two tert-butyl groups flanking the nitrogen atoms of the benzimidazole (B57391) ring impart significant steric bulk to the 1,3-di-tert-butylbenzimidazol-2-ylidene ligand. This steric hindrance is a defining feature that profoundly influences its coordination chemistry and catalytic performance. acs.org

A key metric used to quantify the steric footprint of NHC ligands is the "percent buried volume" (%Vbur). This computational parameter calculates the percentage of the volume of a sphere (centered on the metal) that is occupied by the ligand. For NHCs with tert-butyl substituents, the %Vbur is substantial, indicating that the ligand effectively shields the metal center. This steric protection can enhance catalyst stability by preventing decomposition pathways and can control selectivity by dictating the trajectory of approaching substrates. acs.orgacs.org

Computational studies have shown that bulky NHC ligands generally favor the formation of linear products in reactions like hydroboration, whereas less sterically demanding ligands may lead to branched products. acs.org The steric clash between the bulky tert-butyl groups and the substrates or other ligands in the coordination sphere is the primary driver for this selectivity. In some iron-catalyzed reactions, switching from a less bulky NHC (SIMes) to a more hindered one (SItBu) can even invert the regioselectivity of a reaction. acs.org This highlights the powerful role of sterics, which can be finely tuned by the N-substituents on the NHC ring.

Reaction Mechanism Studies Using Quantum Chemical Methods

Quantum chemical methods are indispensable for mapping the detailed reaction pathways of NHC-catalyzed transformations. nih.gov These studies allow for the identification of intermediates and transition states, providing a step-by-step understanding of the catalytic cycle.

NHC-catalyzed reactions typically proceed through a series of well-defined elementary steps. acs.org For reactions involving aldehydes, a common pathway begins with the nucleophilic attack of the carbene on the aldehyde's carbonyl carbon to form a tetrahedral intermediate. isca.me This intermediate can then be converted into a "Breslow intermediate," a key nucleophilic species that is central to many NHC-catalyzed umpolung (polarity inversion) reactions. acs.orgisca.me

Computational chemists use methods like DFT to locate the transition state (TS) structures for each step of the proposed mechanism. researchgate.net By calculating the energy of these transition states relative to the ground states of the reactants and intermediates, the activation energy for each step can be determined. This analysis reveals the rate-determining step of the catalytic cycle and explains the origins of stereoselectivity in asymmetric catalysis. researchgate.net For example, distortion/interaction analysis of the transition states can pinpoint the non-covalent interactions (e.g., steric repulsion, hydrogen bonding) that favor the formation of one enantiomer over another. researchgate.net

The stability of the metal-carbene bond is a hallmark of NHC complexes. nih.gov The energy landscape for the dissociation of the NHC ligand from a metal center can be modeled computationally to understand the robustness of these catalysts. researchgate.nettcd.ienih.gov The dissociation process is often characterized by a high energy barrier, reflecting the strong σ-bond between the carbene carbon and the metal.

Theoretical models describe the dissociation pathway as movement along a potential energy surface. researchgate.netnih.gov The energy landscape may feature one or more intermediate states between the fully bound complex and the dissociated species. researchgate.netnih.gov Calculating the energies of these states and the transition barriers between them provides a complete thermodynamic and kinetic picture of ligand association and dissociation. tcd.ie These studies confirm that the strong σ-donation from the NHC to the metal center results in a deep potential well for the M-NHC bond, making ligand dissociation a highly endergonic process and contributing to the high thermal stability of many NHC-metal catalysts.

Molecular Dynamics Simulations for Intermolecular Interactions in Solution and on Surfaces

While quantum mechanics is ideal for studying individual molecules and reaction steps, molecular dynamics (MD) simulations are used to explore the behavior of larger systems over time, such as the imidazolium (B1220033) salt in solution or the NHC anchored to a surface. nih.gov

MD simulations of 1,3-di-tert-butylbenzimidazolium chloride in a solvent can reveal details about its solvation structure and intermolecular interactions. These simulations model the forces between the imidazolium cation, the chloride anion, and the surrounding solvent molecules. acs.org Key interactions include electrostatic forces between the ions, van der Waals forces, and hydrogen bonding (if protic solvents are used). pku.edu.cnjru-b.com Such studies help explain the physical properties of the salt in the condensed phase and how ions are arranged in solution. nih.gov

Furthermore, the interaction of the corresponding NHC, 1,3-di-tert-butylbenzimidazol-2-ylidene, with surfaces is a rapidly growing area of research. rsc.org NHCs can form highly stable, ordered self-assembled monolayers on metal surfaces like gold. chemrxiv.orgnih.gov MD simulations, often using force fields trained on DFT data, can model the process of NHC adsorption, diffusion, and self-assembly. chemrxiv.org These simulations show that NHCs can bind strongly to metal surfaces, sometimes even extracting metal adatoms to form mobile NHC-adatom complexes that restructure the surface. chemrxiv.org Understanding these interfacial mechanisms at the atomic level is crucial for applications in surface functionalization, nanoelectronics, and heterogeneous catalysis. rsc.orgnih.gov

Table of Mentioned Chemical Compounds

Green Chemistry Principles and Sustainable Applications

Minimization of Waste and Hazardous By-products in Synthesis and Catalysis

A key principle of green chemistry is the prevention of waste at its source. The application of catalysts derived from 1,3-di-tert-butylbenzimidazolium chloride contributes to this goal in several ways.

In catalysis, NHC-ligated systems can offer alternative reaction pathways that avoid toxic reagents and improve atom economy. For instance, titanium complexes bearing benzannulated NHC ligands, derived from precursors like this compound, have been successfully employed as catalysts for the copolymerization of cyclohexene (B86901) oxide and carbon dioxide (CO2). nih.gov This process is a prime example of valorizing a greenhouse gas, CO2, by incorporating it into valuable polymer materials, thus contributing to a circular economy and reducing carbon emissions. nih.gov The high selectivity of these catalysts ensures that the desired polycarbonate is formed exclusively, preventing waste from the formation of unwanted side products. nih.gov

The electronic properties of the NHC ligand can be tuned to enhance catalyst performance, leading to higher efficiency and less waste. By modifying palladium nanoparticles with NHC ligands, researchers have created catalysts for the direct synthesis of hydrogen peroxide (H2O2) from hydrogen and oxygen. nih.gov This method provides a greener alternative to the energy-intensive anthraquinone (B42736) process. The NHC-modified catalysts show enhanced activity and selectivity, meaning more of the desired product is formed with fewer resources and less energy consumption. nih.gov

Development of Reusable Catalytic Systems Based on this compound Derived NHCs

The ability to recover and reuse a catalyst is a cornerstone of sustainable industrial chemistry, as it reduces costs and minimizes the environmental burden associated with catalyst synthesis and disposal. While specific reuse data for catalysts derived directly from this compound is not extensively detailed in the provided results, the broader class of NHC-modified and ionic liquid catalysts, to which it belongs, shows excellent promise and proven reusability.

Heterogeneous catalysts, where the catalytic species is immobilized on a solid support, are a key strategy for ensuring reusability. In a study on the direct synthesis of hydrogen peroxide, heterogeneous palladium catalysts modified by NHC ligands were shown to be highly effective and retained their enhanced performance upon reuse. nih.gov This stability is crucial for industrial applications, where long catalyst lifetimes are economically essential.

Another study demonstrated the recyclability of an ionic salt catalyst, which was reused for up to six cycles without a significant loss of its catalytic efficiency. researchgate.net Similarly, other research on a nanocatalyst used in green reaction conditions for the synthesis of complex organic molecules highlighted its stability over at least five operational cycles. researchgate.net These examples underscore the potential for creating robust, recyclable catalytic systems based on imidazolium (B1220033) salt precursors.

The data below illustrates the reusability of a representative heterogeneous catalyst in the synthesis of benzo[a]pyrano[2,3-c]phenazine derivatives, showcasing the high efficiency maintained over multiple cycles. researchgate.net

Table 1: Catalyst Reusability Over Five Consecutive Cycles

Operation Under Mild Reaction Conditions and Use of Greener Solvents

Conducting chemical reactions at ambient temperature and pressure with environmentally benign solvents is a major goal of green chemistry. Catalysts derived from this compound are well-suited to this objective.

The use of water as a reaction medium is highly desirable due to its non-toxic, non-flammable, and abundant nature. mdpi.comresearchgate.net Several NHC-catalyzed reactions have been successfully performed in aqueous media. For example, the Stetter reaction, catalyzed by NHC precatalysts, has been effectively carried out in pure water. researchgate.net Another synthetic protocol for producing complex heterocyclic compounds proceeds efficiently in an ethanol/water mixture, which is a much greener alternative to chlorinated solvents. researchgate.net

In addition to using greener solvents, these catalytic systems often allow for milder reaction conditions. Research has shown that some NHC-catalyzed reactions can be performed at room temperature, significantly reducing the energy input required for heating. researchgate.net A study on the synthesis of palladium-NHC complexes reported a method that proceeds efficiently without the need for high temperatures, further contributing to the process's green credentials. rsc.org

The following table presents data from a study optimizing reaction conditions for the synthesis of triazole derivatives, demonstrating the effectiveness of using green solvents like ionic liquids ([bmim][BF4]) and achieving high yields. mdpi.com

Table 2: Optimization of Reaction Conditions Using Different Solvents

Contribution to Sustainable Organic Synthesis and Industrial Processes

The culmination of the above principles—waste reduction, catalyst reusability, and mild reaction conditions—positions this compound and its derivative catalysts as significant contributors to sustainable organic synthesis and the future of industrial chemical processes.

The development of robust, reusable catalysts is paramount for making industrial processes economically viable and environmentally sound. nih.govresearchgate.net By designing catalysts that can be easily separated from the reaction mixture and used for multiple cycles, the chemical industry can drastically reduce waste and operational costs. researchgate.net The use of NHC-modified palladium catalysts for the direct synthesis of hydrogen peroxide is a powerful example of how this research can lead to more sustainable commodity chemical production. nih.gov

Furthermore, the ability to use CO2 as a chemical feedstock in polymerization reactions catalyzed by systems like benzannulated NHC-titanium complexes represents a paradigm shift in manufacturing. nih.gov Instead of viewing CO2 as a waste product, it becomes a valuable C1 building block for creating advanced materials. This approach, often termed Carbon Capture and Utilization (CCU), is critical for developing sustainable technologies that can mitigate climate change.

Future Research Directions and Emerging Frontiers

Design and Synthesis of Advanced Functionalized 1,3-Di-tert-butylbenzimidazolium Systems

The future development of catalysts and materials based on the 1,3-di-tert-butylbenzimidazolium scaffold heavily relies on the ability to design and synthesize advanced, functionalized derivatives. While the parent compound is synthesized from N-alkylbenzimidazoles and alkyl halides nih.gov, future research will focus on creating more sophisticated structures with tailored properties.

Strategic functionalization of the benzimidazolium core is a primary objective. This involves introducing specific chemical moieties onto the benzene (B151609) backbone or the N-tert-butyl groups to modulate the electronic and steric properties of the resulting NHC. For instance, incorporating electron-donating or electron-withdrawing groups can fine-tune the nucleophilicity and σ-donating strength of the carbene, impacting its catalytic activity. scripps.edu The synthesis of asymmetrically substituted benzimidazolium salts, prepared through stepwise alkylation or multi-component reactions, offers a pathway to chiral NHCs for asymmetric catalysis. rsc.orgresearchgate.net